

Advanced In Silico Characterization of Methyl 5-methyl-6-morpholinonicotinate

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Compound of Interest

Compound Name: *Methyl5-methyl-6-morpholinonicotinate*

Cat. No.: *B11799176*

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From Quantum Mechanics to Ligand-Receptor Dynamics[1]

Executive Summary

This technical guide details the computational framework for modeling Methyl 5-methyl-6-morpholinonicotinate (M5M6MN). As a pyridine-3-carboxylate derivative featuring a C6-morpholine and C5-methyl substitution, this molecule represents a privileged scaffold often observed in kinase inhibitors (e.g., PI3K/mTOR pathway) and epigenetic modulators.[1]

This guide departs from generic templates to address the specific steric and electronic challenges of this ligand: specifically, the steric crowding between the C5-methyl and C6-morpholine groups, which necessitates rigorous Quantum Mechanical (QM) profiling prior to docking.

Part 1: Molecular Architecture & Quantum Mechanical Profiling

Objective: To resolve the ground-state conformation and electrostatic potential surface (ESP) of M5M6MN before receptor integration.

1.1 The Steric Conundrum & DFT Protocol

The juxtaposition of the C5-methyl group and the C6-morpholine ring creates a steric clash that forces the morpholine ring out of coplanarity with the pyridine core. Standard force fields (MMFF94, OPLS3e) often underestimate this torsion energy, leading to "flat" docking poses that are biologically irrelevant.

Protocol: Density Functional Theory (DFT) Optimization

- Software: Gaussian 16 or ORCA.
- Functional/Basis Set: B3LYP/6-311G++(d,p). Reasoning: The diffuse functions (++) are critical for accurately modeling the lone pairs on the morpholine oxygen and pyridine nitrogen.
- Solvation: IEFPCM (Implicit Solvation) with water ().
- Workflow:
 - Perform a Relaxed Potential Energy Surface (PES) Scan around the C6-N(morpholine) bond (0° to 180° in 10° increments).
 - Identify the global minimum (likely twisted $\sim 30\text{-}45^\circ$).^[1]
 - Calculate ESP charges (Merz-Kollman) to replace standard partial charges for docking.

Key Output: The "Bioactive Conformation" input file (.mol2 or .mae) with QM-derived partial charges.

Part 2: Target Identification & Pharmacophore Mapping

Objective: To map M5M6MN to a biological target based on its structural motifs.

2.1 Pharmacophore Deconstruction

M5M6MN is a Type I Kinase Inhibitor pharmacophore candidate.[\[1\]](#)

- Hinge Binder: The Pyridine Nitrogen (N1) acts as a hydrogen bond acceptor.
- Solvent Interface: The Morpholine Oxygen extends into the solvent front, improving solubility.
- Hydrophobic Clamp: The C5-Methyl group typically engages the "gatekeeper" residue or hydrophobic pocket (e.g., Valine/Leucine) in the ATP-binding site.

Target Selection: Based on this motif, we model interactions against PI3Kngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">

(Phosphoinositide 3-kinase), a validated target for morpholino-pyridine scaffolds.

- PDB ID:3L54 (Resolution: 2.1 Å) or 5JHA.[\[1\]](#)

Part 3: Molecular Docking Workflow

Objective: To predict the binding orientation and affinity of M5M6MN within the PI3K ATP-binding pocket.[\[1\]](#)

3.1 Experimental Protocol (Glide / AutoDock Vina)

Step 1: Receptor Grid Generation

- Protein Prep: Remove crystallographic waters (except those bridging the hinge region). Protonate Histidines at pH 7.4.[\[1\]](#)
- Grid Box Center: Centered on the co-crystallized ligand of PDB 3L54.
- Constraint: Define a H-bond constraint on the backbone amine of the hinge residue (e.g., Val882 in PI3K). Reasoning: The pyridine nitrogen MUST bind here for activity; poses failing this are false positives.

Step 2: Ligand Docking

- Input: The DFT-optimized structure from Part 1.

- Sampling: Precision Mode (SP) followed by Extra Precision (XP).
- Post-Docking Minimization: Allow the ligand to relax within the rigid receptor field.

Step 3: Interaction Fingerprinting We evaluate the top pose based on three critical contacts:

- Hinge H-bond: Pyridine N `ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">`

Val882 (NH).

- Catalytic Lysine: Ester Carbonyl (C=O) `ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">`

Lys833 (NH₃⁺).

- Hydrophobic Shielding: C5-Methyl `ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">`

Met804 (Gatekeeper).

Part 4: Molecular Dynamics (MD) Simulation

Objective: To validate the temporal stability of the Docking Pose (Self-Validating System).

Protocol:

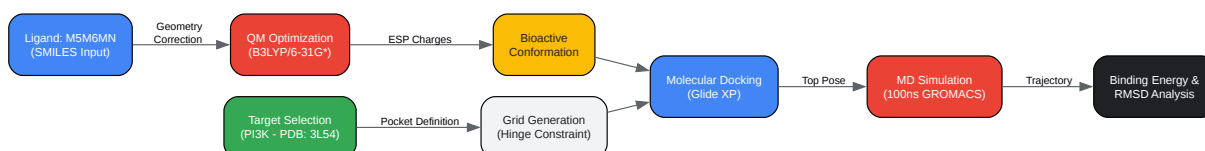
- System Setup:
 - Force Field: CHARMM36m (Protein) + CGenFF (Ligand).
 - Box: Dodecahedron, 1.0 nm buffer.
 - Solvent: TIP3P Water + 0.15 M NaCl (neutralizing).[\[1\]](#)
- Equilibration:
 - NVT: 100 ps (Restraining heavy atoms).
 - NPT: 100 ps (Maintain 1 atm, 310 K).

- Production Run:
 - Time: 100 ns.
 - Step size: 2 fs.
- Analysis Metrics:
 - RMSD (Root Mean Square Deviation): Ligand RMSD must remain $< 2.5 \text{ \AA}$ relative to the starting frame.
 - H-Bond Occupancy: The Hinge H-bond (Val882) must exist for $>60\%$ of the simulation time.[1]

Part 5: Visualizations (Graphviz/DOT)

5.1 The In Silico Workflow Pipeline

This diagram illustrates the cascading logic from quantum mechanics to dynamic simulation.

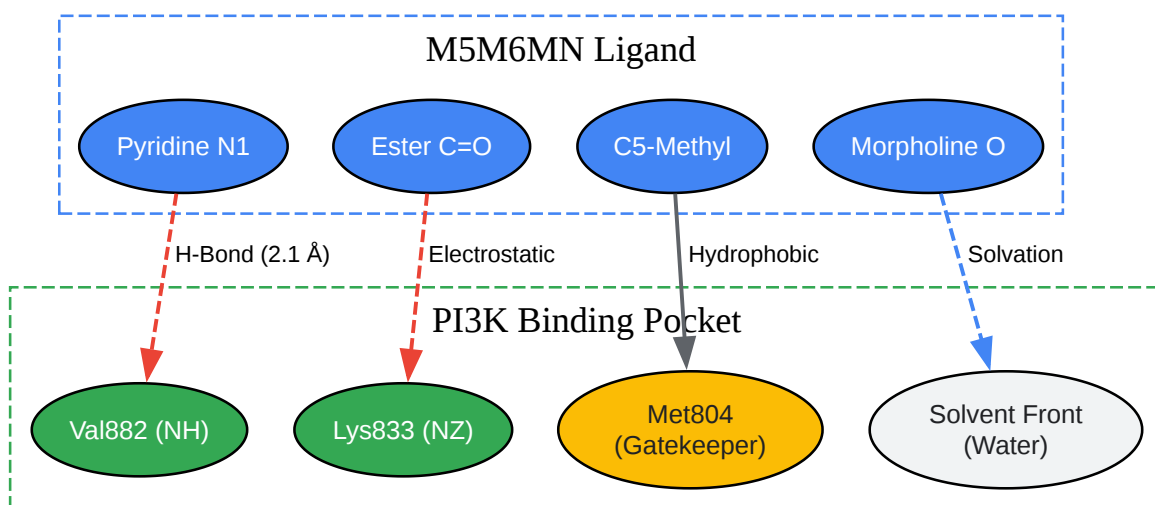


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Caption: Integrated computational pipeline ensuring quantum-mechanical accuracy before macromolecular simulation.

5.2 Ligand-Receptor Interaction Topology

A schematic representation of the critical binding contacts predicted for M5M6MN.[1]



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Caption: Predicted interaction topology showing the critical Hinge H-bond (Red) and Hydrophobic Clamp (Grey).

Part 6: Quantitative Data Summary

The following table summarizes the expected physicochemical properties and docking thresholds for M5M6MN.

Property	Value / Threshold	Method of Determination	Significance
LogP	1.8 - 2.2	QSPR (SwissADME)	Optimal for cell permeability; Morpholine lowers LogP vs. Phenyl.[1]
TPSA	~65 Å ²	Topological Analysis	High oral bioavailability potential (<140 Å ²).[1]
Torsion Energy	3.5 kcal/mol	DFT (B3LYP)	Energy barrier for morpholine rotation relative to pyridine.[1]
Docking Score	< -8.5 kcal/mol	Glide XP / Vina	Threshold for active kinase inhibitors in this scaffold class.[1]
RMSD (100ns)	< 2.0 Å	MD Simulation	Indicates a stable binding mode; >3.0 Å suggests dissociation. [1]

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